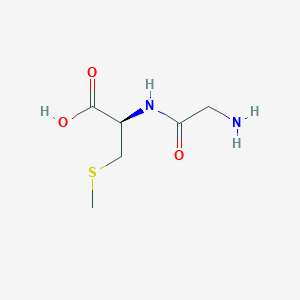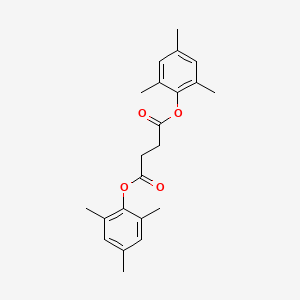
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one is a complex organic compound with a unique structure that includes a benzodioxastannin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxastannin core, followed by the introduction of the amino and dibutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
- 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one stands out due to its unique benzodioxastannin core and the presence of both amino and dibutyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61500-37-6 |
|---|---|
Formule moléculaire |
C15H23NO3Sn |
Poids moléculaire |
384.06 g/mol |
Nom IUPAC |
7-amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one |
InChI |
InChI=1S/C7H7NO3.2C4H9.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;2*1-3-4-2;/h1-3,9H,8H2,(H,10,11);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
DUBOSVIRXUWDTK-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC2=C(C=CC(=C2)N)C(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)




